1-(4-Methylphenyl)-3-phenylprop-2-en-1-one
Overview
Description
1-(4-Methylphenyl)-3-phenylprop-2-en-1-one, also known as 4-Methylchalcone, is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methyl group on the para position of one of the phenyl rings, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as acrivastine and Mephedrone have been shown to interact with the H1 histamine receptor and monoamine transporters respectively
Mode of Action
For instance, Acrivastine, a structurally similar compound, functions by blocking the action of histamine at the H1 receptor . This prevents symptoms associated with histamine release such as pruritus, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .
Biochemical Pathways
For example, Mephedrone inhibits the reuptake of monoamines by neurons and decreases the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase .
Pharmacokinetics
Similar compounds such as acrivastine are rapidly absorbed and have a volume of distribution of 046 ± 005 L/kg . Acrivastine’s binding to human plasma proteins is 50 ± 2.0% .
Result of Action
A structurally similar compound, 2hmc, has been shown to exhibit antileishmanial, antimalarial, and antioxidant activities . It also demonstrated antimutagenic and antigenotoxic effects, displaying a DNA-protective effect against certain carcinogens .
Biochemical Analysis
Biochemical Properties
. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s chemical structure, including its phenyl and enone groups .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one are not well-characterized . It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels.
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(4-Methylphenyl)-3-phenylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in pharmacological research.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antioxidant effects.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-phenylprop-2-en-1-one can be compared with other chalcones and related compounds:
Chalcone: The parent compound without the methyl group, which exhibits similar but less potent biological activities.
4-Methylpropiophenone: A structurally related compound with a different functional group, used in the synthesis of pharmaceuticals and specialty chemicals.
4-Methylcinnamic Acid: Another related compound with a carboxylic acid group, known for its applications in flavor and fragrance industries.
The unique presence of the methyl group in this compound enhances its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXZWAYXQSKEMV-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4224-96-8 | |
Record name | 4'-Methylchalcone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Methylchalcone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Methylchalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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